3-Pyridinemethanol

Catalog No.
S001427
CAS No.
100-55-0
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinemethanol

CAS Number

100-55-0

Product Name

3-Pyridinemethanol

IUPAC Name

pyridin-3-ylmethanol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2

InChI Key

MVQVNTPHUGQQHK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CO

Solubility

9.16 M

Synonyms

3 Hydroxymethylpyridine, 3-Hydroxymethylpyridine, Alcohol, Nicotinic, Alcohol, Nicotinyl, beta Pyridylcarbinol, beta-Pyridylcarbinol, Hydrofluoride, Nicomethanol, Nicomethanol Hydrofluoride, Nicotinic Alcohol, Nicotinyl Alcohol, Nicotinyltartrate, Pyridine 3 Methanol, Pyridine-3-Methanol, Pyridylcarbinol, Radecol, Roniacol, Ronicol, Ronicol Retard

Canonical SMILES

C1=CC(=CN=C1)CO

Description

The exact mass of the compound 3-Pyridinemethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758214. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines. It belongs to the ontological category of aromatic primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Tonic. However, this does not mean our product can be used or applied in the same or a similar way.

Building Block for Organic Synthesis

3-Pyridinemethanol finds its primary application in scientific research as a versatile building block for organic synthesis []. Its structure, containing both a pyridine ring and a methanol group, makes it a valuable precursor for the creation of more complex molecules with desired functionalities. Scientists utilize 3-pyridinemethanol in various organic reactions to introduce the pyridine moiety into target molecules []. This functionality is often associated with biological activity, making 3-pyridinemethanol a crucial component in the synthesis of potential drug candidates, agrochemicals, and other specialty chemicals [].

Applications in Pharmaceutical Research

Due to the presence of the pyridine ring, 3-pyridinemethanol holds promise in the development of new pharmaceuticals. The pyridine moiety is a common scaffold found in many clinically relevant drugs []. By incorporating 3-pyridinemethanol into the synthetic scheme, researchers can generate novel molecules with potential therapeutic applications. Some studies have explored the use of 3-pyridinemethanol derivatives as anti-inflammatory agents and anti-cancer drugs, although further research is needed to determine their efficacy and safety.

3-Pyridinemethanol, with the chemical formula C₆H₇NO and a molecular weight of 109.13 g/mol, is an aromatic primary alcohol derived from pyridine. Specifically, it features a hydroxymethyl group at the third position of the pyridine ring. This compound appears as a clear light yellow to yellow liquid and is classified under the CAS number 100-55-0. It serves as a significant synthetic intermediate in various

3-Pyridinemethanol is structurally similar to nicotinic acid (vitamin B3). Some studies suggest it may act as a vasodilator by causing the relaxation of blood vessels, similar to nicotinic acid []. However, the specific mechanism of action requires further investigation [].

, including:

  • Hydrogenation: It can be synthesized through the hydrogenation of related compounds, such as esters, using catalysts like ruthenium complexes under specific conditions (e.g., tetrahydrofuran solvent, elevated temperatures) .
  • Oxidation: The compound can undergo partial oxidation to yield 3-pyridinemethanal and vitamin B₃ when treated with titanium dioxide catalysts under ultraviolet light .
  • Reactions with Nitrosyl Chloride: It can also be involved in reactions with nitrosyl chloride to form various derivatives .

These reactions highlight its versatility as a precursor in organic synthesis.

3-Pyridinemethanol exhibits significant biological properties:

  • Vasodilator Activity: It has been identified as a vasodilator agent, which may be beneficial in treating cardiovascular conditions .
  • Antineoplastic Properties: The compound is involved in the synthesis of histone deacetylase inhibitors, which are potential therapeutic agents for cancer treatment .
  • Antilipemic Effects: It has been noted for its role in lipid metabolism regulation .

These activities underline its potential in pharmaceutical applications.

Multiple synthetic routes exist for producing 3-Pyridinemethanol:

  • From Ethyl Nicotinate: One common method involves the reduction of ethyl nicotinate using hydrogenation techniques.
  • Via Palladium-Catalyzed Reactions: The compound can be synthesized through palladium-catalyzed reactions involving various substrates.
  • Photocatalytic Methods: Recent studies have explored photocatalytic methods using titanium dioxide to oxidize pyridine derivatives into 3-Pyridinemethanol .

These methods exemplify the compound's synthetic accessibility and versatility.

3-Pyridinemethanol finds numerous applications across various fields:

  • Pharmaceutical Industry: It is utilized in the development of drugs, particularly those targeting cancer and cardiovascular diseases.
  • Chemical Synthesis: As a synthetic intermediate, it plays a crucial role in creating more complex organic molecules.
  • Research: Its unique properties make it valuable for studies related to catalysis and organic transformations .

Studies have shown that 3-Pyridinemethanol interacts with various catalysts and substrates:

  • Catalyst Interactions: It has been used in catalytic systems for selective oxidation processes, demonstrating its reactivity under different conditions .
  • Biological Interactions: Its effects on biological systems have been studied, particularly regarding its role as an antineoplastic agent and vasodilator .

These interactions provide insights into its functional roles in both chemical and biological contexts.

Several compounds share structural similarities with 3-Pyridinemethanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
2-PyridinemethanolModerate (0.85)Hydroxymethyl group at position 2
4-PyridinemethanolModerate (0.84)Hydroxymethyl group at position 4
(5-Methylpyridin-3-yl)methanolHigh (0.89)Methyl substitution on the pyridine ring
(6-Methylpyridin-3-yl)methanolHigh (0.85)Methyl substitution on the pyridine ring
(E)-3-(Pyridin-3-yl)prop-2-en-1-olModerate (0.84)Double bond present in the side chain

The uniqueness of 3-Pyridinemethanol lies in its specific hydroxymethyl substitution at the third position of the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Physical Description

Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Boiling Point

266.0 °C

Heavy Atom Count

8

LogP

-0.02 (LogP)

Melting Point

-6.5 °C

UNII

9TF312056Y

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AC - Nicotinic acid and derivatives
C04AC02 - Nicotinyl alcohol (pyridylcarbinol)
C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AD - Nicotinic acid and derivatives
C10AD05 - Nicotinyl alcohol (pyridylcarbinol)

Vapor Pressure

0.02 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

100-55-0

Wikipedia

Nicotinyl_alcohol

Use Classification

Cosmetics -> Tonic

General Manufacturing Information

3-Pyridinemethanol: ACTIVE

Dates

Modify: 2023-09-13

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